醋酸可的松

描述

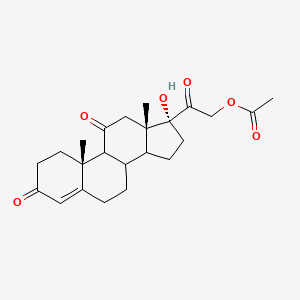

Cortisone acetate is a synthetic glucocorticoid corticosteroid and corticosteroid ester. It is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating a variety of conditions, including endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, respiratory, hematologic, neoplastic, edematous, and gastrointestinal diseases .

科学研究应用

醋酸可的松在科学研究中具有广泛的应用:

化学: 用作合成其他皮质类固醇的起始原料。

生物学: 研究其对细胞过程和基因表达的影响。

医学: 应用于治疗炎症和自身免疫性疾病。

作用机制

醋酸可的松通过与靶细胞胞质中的糖皮质激素受体结合发挥作用。这种结合抑制促炎信号并促进抗炎信号。该化合物在肝脏中转化为其活性形式氢化可的松。 然后氢化可的松与糖皮质激素受体相互作用,调节参与炎症和免疫反应的特定基因的表达 .

类似化合物:

- 醋酸氢化可的松

- 泼尼松

- 泼尼松龙

- 地塞米松

- 倍他米松

比较:

- 醋酸氢化可的松: 具有类似的抗炎特性,但作用持续时间更短。

- 泼尼松和泼尼松龙: 与醋酸可的松相比,具有更强的抗炎作用和更长的作用持续时间。

- 地塞米松和倍他米松: 高效且矿物质皮质激素活性最低,使其适合需要强抗炎作用的疾病 .

生化分析

Biochemical Properties

Cortisone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the nucleus and influences gene expression. The interaction with the glucocorticoid receptor inhibits the activity of phospholipase A2, reducing the production of arachidonic acid derivatives, which are key mediators of inflammation . Additionally, cortisone acetate affects the activity of nuclear factor kappa B, a transcription factor involved in inflammatory responses .

Cellular Effects

Cortisone acetate exerts profound effects on various cell types and cellular processes. It decreases vasodilation and capillary permeability, leading to reduced inflammation . In immune cells, cortisone acetate inhibits leukocyte migration to sites of inflammation and prevents neutrophil apoptosis . It also modulates cell signaling pathways, such as the nuclear factor kappa B pathway, and influences gene expression by promoting anti-inflammatory genes like interleukin-10 . Furthermore, cortisone acetate impacts cellular metabolism by altering the balance of sodium and potassium levels in cells .

Molecular Mechanism

The molecular mechanism of cortisone acetate involves its binding to the glucocorticoid receptor, which then forms a complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, leading to changes in gene expression . Cortisone acetate inhibits the activity of enzymes such as phospholipase A2 and reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes . It also affects the transcription of anti-inflammatory genes, thereby exerting its immunosuppressive and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cortisone acetate can vary over time. The compound is relatively stable, but its activity can diminish due to degradation processes. Long-term exposure to cortisone acetate has been shown to cause changes in cellular function, including alterations in gene expression and enzyme activity . In vitro studies have demonstrated that cortisone acetate can maintain its anti-inflammatory effects for extended periods, although its potency may decrease over time .

Dosage Effects in Animal Models

The effects of cortisone acetate in animal models are dose-dependent. At lower doses, cortisone acetate primarily exhibits anti-inflammatory effects, while higher doses can lead to immunosuppression . Threshold effects have been observed, where a minimum dose is required to achieve significant anti-inflammatory activity. At high doses, cortisone acetate can cause adverse effects such as hyperglycemia, hypertension, and increased susceptibility to infections .

Metabolic Pathways

Cortisone acetate is involved in several metabolic pathways. It is converted to its active form, cortisol, by the enzyme 11-beta-hydroxysteroid dehydrogenase . This conversion is crucial for its biological activity. Cortisone acetate also interacts with enzymes involved in the metabolism of arachidonic acid, leading to reduced production of pro-inflammatory mediators . Additionally, cortisone acetate affects metabolic flux by altering the levels of various metabolites involved in inflammation and immune responses .

Transport and Distribution

Within cells and tissues, cortisone acetate is transported and distributed through interactions with transporters and binding proteins. It binds to corticosteroid-binding globulin in the bloodstream, which facilitates its transport to target tissues . Once inside the cells, cortisone acetate can interact with intracellular binding proteins that help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

Cortisone acetate is primarily localized in the cytoplasm and nucleus of cells. It binds to the glucocorticoid receptor in the cytoplasm, and the resulting complex translocates to the nucleus to exert its effects on gene expression . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of cortisone acetate . These modifications may direct cortisone acetate to specific compartments or organelles, enhancing its functional specificity .

准备方法

合成路线和反应条件: 醋酸可的松通过酯化反应由可的松合成。该过程涉及在催化剂(如吡啶)存在下,可的松与乙酸酐反应。 该反应通常在温和条件下进行,温度保持在 0-5°C 左右以防止分解 .

工业生产方法: 醋酸可的松的工业生产通常从薯蓣皂苷元开始,薯蓣皂苷元是从薯蓣属植物中提取的一种甾体皂苷。薯蓣皂苷元经过一系列化学转化,包括氧化、还原和酯化,生成醋酸可的松。 该工艺结合了化学和生物技术方法,以实现高产率和纯度 .

化学反应分析

反应类型: 醋酸可的松会发生各种化学反应,包括:

氧化: 转化为醋酸氢化可的松。

还原: 生成醋酸四氢可的松。

取代: 与卤素反应生成卤化衍生物.

常用试剂和条件:

氧化: 使用高锰酸钾或三氧化铬等试剂,在酸性条件下进行。

还原: 采用硼氢化钠或氢化铝锂等试剂。

取代: 利用氯或溴等卤化剂,在催化剂存在下进行.

主要产物:

醋酸氢化可的松: 通过氧化反应生成。

醋酸四氢可的松: 通过还原反应生成。

卤化可的松衍生物: 由取代反应产生.

相似化合物的比较

- Hydrocortisone acetate

- Prednisone

- Prednisolone

- Dexamethasone

- Betamethasone

Comparison:

- Hydrocortisone acetate: Similar anti-inflammatory properties but with a shorter duration of action.

- Prednisone and Prednisolone: More potent anti-inflammatory effects and longer duration of action compared to cortisone acetate.

- Dexamethasone and Betamethasone: Highly potent with minimal mineralocorticoid activity, making them suitable for conditions requiring strong anti-inflammatory action .

Cortisone acetate is unique due to its balanced glucocorticoid and mineralocorticoid activities, making it versatile for treating a wide range of conditions .

属性

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRJWOMZKQRYTA-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022858 | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.78e-02 g/L | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-04-4 | |

| Record name | Cortisone, 21-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 222 °C | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cortisone acetate itself is inactive until converted to cortisol in the body. Cortisol binds to glucocorticoid receptors, influencing gene expression and modulating immune responses. This leads to decreased production of inflammatory mediators like prostaglandins and leukotrienes. [, ] You can find more information in this research article: .

A: Oral cortisone acetate administration leads to an initial increase in neutrophils, while lymphocytes and eosinophils decrease. Intramuscular injection causes a more prolonged neutrophil increase and a rise in total white blood cells. []

A: Yes, cortisone acetate administration to rats has been shown to significantly decrease EST. This effect can be partially antagonized by co-administration of Compound A acetate (11-dehydrocorticosterone acetate). []

A: Hydrocortisone, especially in its free alcohol form, demonstrates significantly greater anti-inflammatory potency than cortisone acetate. This difference is attributed to their pharmacokinetic properties and relative glucocorticoid activities. [, ] Learn more from this study: .

A: Cortisone acetate exhibits optimal stability in slightly acidic solutions (around pH 4). [] Its stability decreases in both highly acidic and alkaline environments, potentially leading to degradation.

A: Commonly used solvents include ethyl acetate, acetone, 1,4-dioxane, dimethylformamide (DMF), and ethanol. [] The choice of solvent depends on the desired formulation type (e.g., solution, suspension, emulsion) and route of administration.

A: 9-alpha fluorination of hydrocortisone dramatically increases both glucocorticoid and mineralocorticoid activities. The potency follows the order: F > Cl > Br > I. [, , ]

A: Yes, the addition of a double bond at the Δ1 position of fluorohydrocortisone further enhances its glucocorticoid and mineralocorticoid activities. []

A: Intramuscular injection of cortisone acetate leads to slow and sustained absorption, while oral administration results in variable and often incomplete absorption. Intravenous administration of hydrocortisone provides rapid and predictable effects. [, ]

A: Cortisone acetate is primarily metabolized in the liver, where it undergoes reduction to cortisol, its active form. Further metabolism involves conjugation reactions, making it more water-soluble for excretion. []

A: Cortisone acetate is commonly used to induce immunosuppression in rat models of PCP, making them susceptible to the infection. Intranasal inoculation of P. carinii cysts, along with cortisone acetate injections, can result in the development of PCP. [, , ]

A: Yes, administration of cortisone acetate to neonatal rats can influence skeletal muscle development, affecting creatine kinase activity and inducing morphological changes in muscle fibers. [, ]

A: Long-term use of cortisone acetate can lead to various side effects, including osteoporosis, muscle weakness, increased risk of infections, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. [, , ]

A: Studies suggest that prolonged cortisone acetate treatment during childhood, in conjunction with mineralocorticoid replacement therapy, may have a negative impact on BMD at certain skeletal sites, even in adults with CAH maintained on low glucocorticoid doses. []

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the accurate and sensitive quantification of cortisone acetate in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, ]

A: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures ensure the identity, purity, potency, and stability of cortisone acetate. []

A: Cortisone acetate was first synthesized in the late 1940s and quickly gained recognition for its potent anti-inflammatory effects. Its clinical use revolutionized the treatment of various inflammatory and autoimmune diseases. []

A: Research on cortisone acetate extends beyond pharmacology and medicine. It encompasses diverse fields like immunology, endocrinology, biochemistry, and biophysics. These interdisciplinary collaborations provide comprehensive insights into the compound's mechanisms of action, therapeutic applications, and potential side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)

![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)